molecular formula C13H9Cl2N3OS B5803110 4-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide

4-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide

Cat. No.: B5803110
M. Wt: 326.2 g/mol
InChI Key: WZTSIRPBMZKPSS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate (KSCN) in acetone. The resulting intermediate is then reacted with 5-chloropyridin-2-amine to form the final product . The reaction conditions are as follows:

    Step 1: Dissolve 2-chlorobenzoyl chloride (0.01 mol) in acetone (50 mL).

    Step 2: Add the solution dropwise to a suspension of KSCN (0.01 mol) in acetone (30 mL).

    Step 3: Stir the mixture at room temperature for a specified period.

    Step 4: Add 5-chloropyridin-2-amine to the reaction mixture and continue stirring until the reaction is complete.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.

    Complexation: Transition metal salts (e.g., CoCl2, NiCl2, CuCl2) are used in the presence of the compound to form metal complexes.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

4-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3OS/c14-9-3-1-8(2-4-9)12(19)18-13(20)17-11-6-5-10(15)7-16-11/h1-7H,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTSIRPBMZKPSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(=S)NC2=NC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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